

solubility and stability of 2-Fluoro-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1301170

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An In-Depth Technical Guide to the Solubility and Stability of **2-Fluoro-6-(trifluoromethyl)pyridine**

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **2-Fluoro-6-(trifluoromethyl)pyridine** (CAS No. 94239-04-0), a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2][3] Its utility is derived from a unique molecular architecture, where the interplay between the electron-deficient pyridine ring, a highly electronegative fluorine atom, and a lipophilic trifluoromethyl group dictates its reactivity and physical properties.[4] This document details the compound's solubility profile in aqueous and organic media, outlines its stability under various environmental stressors, and provides validated experimental protocols for researchers, scientists, and drug development professionals to ensure its effective and safe application.

Introduction and Molecular Overview

2-Fluoro-6-(trifluoromethyl)pyridine is a colorless to light yellow liquid at ambient temperature.[1][2][5] The molecule's core is a pyridine ring, an aromatic heterocycle that imparts basicity through the lone pair of electrons on the nitrogen atom.[5] This core is substituted at the C2 and C6 positions with two key functional groups:

- **Fluorine (F) Atom:** Located at the C2 position, this highly electronegative atom serves as a reactive site. Due to the electron-withdrawing nature of both the pyridine ring and the

trifluoromethyl group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent leaving group for introducing diverse functionalities.[2][6]

- Trifluoromethyl (-CF₃) Group: Positioned at C6, this group is a powerful electron-withdrawing and highly lipophilic moiety.[4][7] Its presence significantly impacts the compound's electronic properties, enhances metabolic stability, and increases its solubility in nonpolar environments, which can improve membrane permeability and bioavailability in derivative drug candidates.[6]

This unique combination of features makes **2-Fluoro-6-(trifluoromethyl)pyridine** a cornerstone building block for synthesizing a wide array of complex molecules, including picoxystrobin fungicide and other active ingredients in medicine and crop science.[1][8]

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, storage, and reaction design. The data below has been consolidated from authoritative safety and technical data sheets.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ F ₄ N	[1][9]
Molecular Weight	165.09 g/mol	[1][5][9]
Appearance	Colorless to light yellow liquid	[1][5]
Density	1.40 ± 0.1 g/cm ³ at 20°C	[1][5]
Boiling Point	121.6 ± 35.0 °C at 760 mmHg	[5]
Melting Point	-15.2 °C	[1]
Flash Point	27.3 - 50 ± 2°C (Flammable Liquid, Cat. 3)	[1][5]
Vapor Pressure	17.4 ± 0.2 mmHg at 25°C	[5]
LogP (n-octanol/water)	1.65 - 1.83 at 25°C	[1][5]

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

Quantitative and Qualitative Solubility

The solubility of **2-Fluoro-6-(trifluoromethyl)pyridine** is dictated by its predominantly nonpolar character, offset by the minor polarity of the pyridine nitrogen.

Solvent Type	Solvent Examples	Solubility	Rationale
Aqueous	Water	Slightly soluble (0.19% at 25±1°C)[1]	The hydrophobic trifluoromethyl group and aromatic ring limit miscibility. The pyridine nitrogen offers a site for hydrogen bonding, but this is insufficient to overcome the molecule's low polarity.
	Methylene Chloride (MDC), Methanol (MeOH), Acetone, Tetrahydrofuran (THF)	Good solubility / Soluble[1][5]	The compound's low polarity and lipophilic nature, enhanced by the -CF ₃ group, allow for favorable intermolecular interactions with a wide range of common organic solvents.

Causality Behind Solubility Characteristics

The observed solubility profile is a direct consequence of the "like dissolves like" principle. The large, nonpolar surface area of the fluorinated pyridine ring makes it energetically favorable to interact with nonpolar organic solvent molecules. Conversely, disrupting the strong hydrogen-bonding network of water to accommodate the molecule is energetically unfavorable, resulting in low aqueous solubility. The partition coefficient (LogP) of ~1.8 confirms this preference for a lipophilic environment over an aqueous one.^{[1][5]}

Experimental Protocol: Gravimetric Determination of Solubility

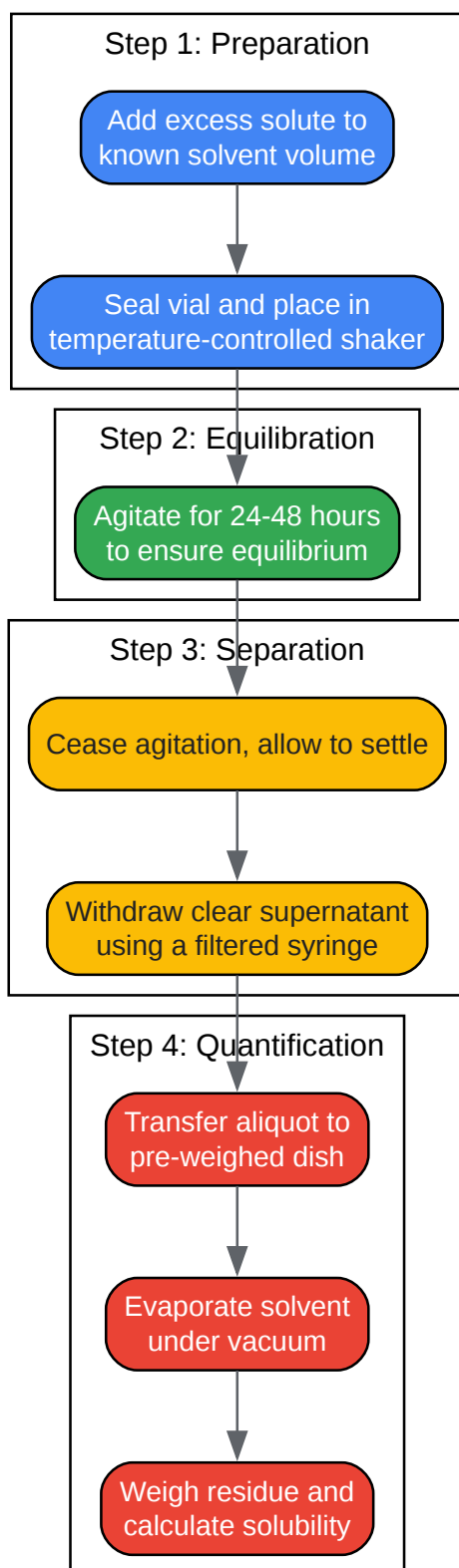
To provide a self-validating and reproducible method for quantifying solubility in novel solvent systems, the following gravimetric protocol is recommended. This method is considered a gold standard for its accuracy.^[10]

Objective: To accurately determine the solubility of **2-Fluoro-6-(trifluoromethyl)pyridine** in a given solvent at a specified temperature.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Fluoro-6-(trifluoromethyl)pyridine** to a sealed, pre-weighed glass vial containing a known volume of the test solvent (e.g., 5 mL). The excess solid ensures that equilibrium saturation is achieved.
 - Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).
- Equilibration:
 - Agitate the mixture for a minimum of 24-48 hours.^[10] This extended period is crucial to ensure the system reaches thermodynamic equilibrium, a common pitfall in solubility studies.
- Separation of Undissolved Solute:
 - After equilibration, cease agitation and allow the undissolved solute to settle.

- Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 μ m PTFE).
- Solvent Evaporation:
 - Transfer the filtered aliquot to a pre-weighed, dry evaporating dish.
 - Completely evaporate the solvent under controlled conditions, such as a vacuum oven at a temperature well below the compound's boiling point, to prevent loss of the analyte.
- Quantification and Calculation:
 - Once the solvent is fully evaporated, weigh the evaporating dish containing the solid residue.
 - Calculate the solubility using the following formula:
 - $\text{Solubility (g/100 mL)} = [(\text{Weight of dish} + \text{residue}) - (\text{Weight of empty dish})] / (\text{Volume of aliquot in mL}) * 100$



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Caption: Gravimetric solubility determination workflow.

Stability Profile

Understanding the chemical stability of **2-Fluoro-6-(trifluoromethyl)pyridine** is paramount for ensuring safety, determining appropriate storage conditions, and predicting shelf-life.

General Stability and Conditions to Avoid

The compound is considered stable under recommended storage conditions (room temperature, tightly sealed container, in a dry, well-ventilated place).^{[5][11]} However, several conditions can lead to decomposition:

- **Thermal Stress:** Avoid high temperatures, heat, sparks, and open flames.^{[1][12]} The compound is a flammable liquid, and its vapors can form explosive mixtures with air.^{[1][12]}
- **Chemical Incompatibility:** The compound is incompatible with strong oxidizing agents.^{[1][12]}
- **Extreme pH:** Decomposition may occur under strong acid or strong base conditions.^[5]
- **Moisture and Light:** To prevent hydrolysis and potential photolytic degradation, the compound should be protected from moisture and excessive light.^[1]

Degradation Pathways and Hazardous Products

In the event of decomposition, particularly during combustion, the molecule can break down to release highly toxic and irritating fumes.^{[1][12]} The primary hazardous decomposition products include:

- Carbon monoxide (CO) and Carbon dioxide (CO₂)
- Nitrogen oxides (NO_x)
- Hydrogen fluoride (HF): This is a highly toxic and corrosive gas produced during combustion, posing a significant inhalation hazard.^[1]

The formation of HF results from the breakdown of the C-F bonds in the trifluoromethyl group under high-energy conditions.

Experimental Protocol: Chemical Stability Assessment (ICH Guideline Framework)

A robust stability study is essential for regulatory purposes and to establish a reliable re-test period or shelf-life.^{[13][14]} The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.^[13]

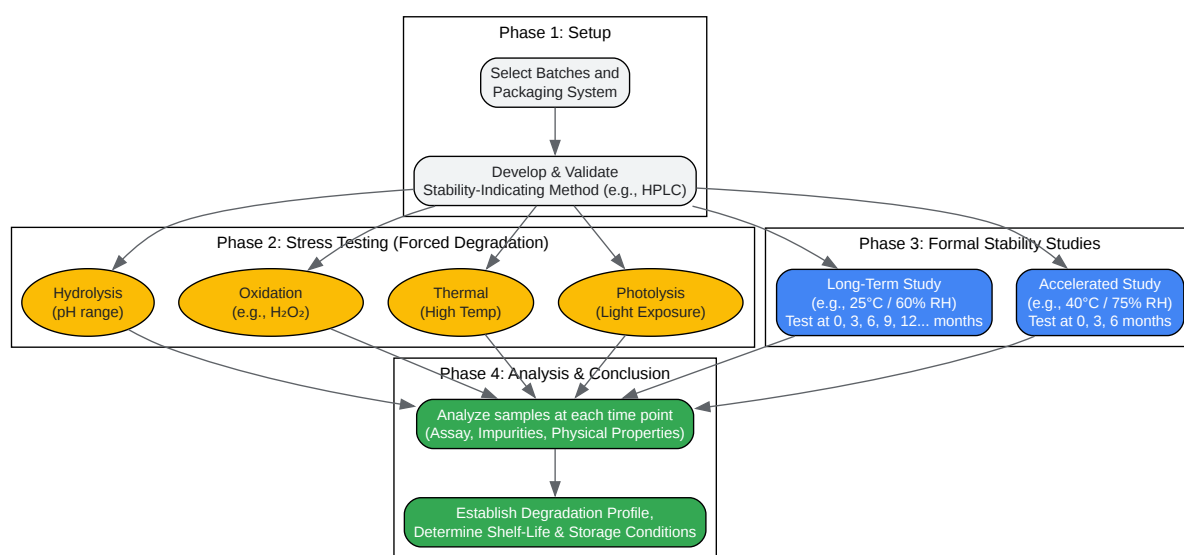
Objective: To evaluate the stability of **2-Fluoro-6-(trifluoromethyl)pyridine** under various environmental conditions and identify potential degradation products.

Methodology:

- Batch Selection and Preparation:
 - Use a single, well-characterized batch of the compound for stress testing. For long-term and accelerated studies, at least three primary batches are recommended.^{[15][16]}
 - Package the substance in containers that simulate the proposed storage and distribution system.^[17]
- Stress Testing (Forced Degradation):
 - Purpose: To identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.^[17]
 - Conditions:
 - Hydrolysis: Expose the compound in solution across a wide range of pH values (e.g., pH 2, 7, 9) at elevated temperatures.
 - Oxidation: Treat the compound with an oxidative agent (e.g., 3% hydrogen peroxide).
 - Thermal: Expose the solid or liquid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).^[17]
 - Photostability: Expose the compound to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of

not less than 200 watt-hours/m². Use a dark control stored under the same conditions for comparison.[\[17\]](#)[\[18\]](#)

- Accelerated and Long-Term Stability Testing:
 - Purpose: To predict the shelf-life and evaluate the impact of short-term excursions outside labeled storage conditions.[\[14\]](#)
 - Storage Conditions (ICH):
 - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C / 65% RH for certain climates).
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[\[15\]](#)
 - Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[\[15\]](#)[\[17\]](#)
 - Accelerated: Test at a minimum of three time points, including 0, 3, and 6 months.[\[15\]](#)[\[17\]](#)
- Analytical Monitoring:
 - At each time point, analyze the samples using a validated, stability-indicating analytical method (typically HPLC or GC).
 - Monitor for changes in appearance, assay (potency), and the formation of degradation products.[\[17\]](#)



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Caption: Workflow for chemical stability assessment.

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